1-[4-(1-Adamantyloxy)phenyl]piperidine 1-[4-(1-Adamantyloxy)phenyl]piperidine U 41792 is a hypobetalipoproteinemic agent.
Brand Name: Vulcanchem
CAS No.: 56714-70-6
VCID: VC0546150
InChI: InChI=1S/C21H29NO/c1-2-8-22(9-3-1)19-4-6-20(7-5-19)23-21-13-16-10-17(14-21)12-18(11-16)15-21/h4-7,16-18H,1-3,8-15H2
SMILES: C1CCN(CC1)C2=CC=C(C=C2)OC34CC5CC(C3)CC(C5)C4
Molecular Formula: C21H29NO
Molecular Weight: 311.5 g/mol

1-[4-(1-Adamantyloxy)phenyl]piperidine

CAS No.: 56714-70-6

Cat. No.: VC0546150

Molecular Formula: C21H29NO

Molecular Weight: 311.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-[4-(1-Adamantyloxy)phenyl]piperidine - 56714-70-6

Specification

CAS No. 56714-70-6
Molecular Formula C21H29NO
Molecular Weight 311.5 g/mol
IUPAC Name 1-[4-(1-adamantyloxy)phenyl]piperidine
Standard InChI InChI=1S/C21H29NO/c1-2-8-22(9-3-1)19-4-6-20(7-5-19)23-21-13-16-10-17(14-21)12-18(11-16)15-21/h4-7,16-18H,1-3,8-15H2
Standard InChI Key NMFLMLJPBJHWSE-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=CC=C(C=C2)OC34CC5CC(C3)CC(C5)C4
Canonical SMILES C1CCN(CC1)C2=CC=C(C=C2)OC34CC5CC(C3)CC(C5)C4
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-[4-(1-Adamantyloxy)phenyl]piperidine features a piperidine ring substituted at the nitrogen atom with a 4-(1-adamantyloxy)phenyl group. The adamantyl moiety, a diamondoid hydrocarbon, confers steric bulk and lipophilicity, while the piperidine ring contributes basicity and conformational flexibility . The molecular formula is C21H29NO, with a molecular weight of 311.46 g/mol .

Physical Characteristics

Key physicochemical properties include:

PropertyValueSource
AppearanceWhite to yellow crystal powder
Purity≥97%
Melting PointNot reported
Boiling PointNot reported
Density~1.0 g/cm³ (estimated) (analog)
SolubilityLikely low in polar solvents

The absence of explicit melting/boiling point data in literature underscores the need for further experimental characterization. Comparative analysis with 4-phenylpiperidine (melting point: 61–65°C) suggests that the adamantyl group may elevate thermal stability due to increased molecular rigidity.

Synthesis and Reactivity

Iron-Catalyzed Pathways

Iron(III)-catalyzed reactions have emerged as a viable route for synthesizing piperidine derivatives. In a study by García et al., FeCl3 facilitated the formation of homoallyl sulfonyl amides from sulfonamides, aldehydes, and allyltrimethylsilane . Although direct synthesis of 4-chloro-2,6-disubstituted piperidines was unsuccessful, modifications using formaldehyde yielded 4-chloro-2-substituted piperidines in ~90% yield . This methodology could be adapted for 1-[4-(1-Adamantyloxy)phenyl]piperidine by substituting benzaldehyde with 4-(1-adamantyloxy)benzaldehyde.

Optimization Strategies

Key reaction parameters influencing yield include:

  • Catalyst loading: Incremental FeCl3 addition (5–10 mol%) improved yields from 60% to 90% .

  • Temperature: Elevated temperatures (50°C) accelerated iminium ion formation, critical for cyclization .

  • Additives: Desiccants like MgSO4 enhanced efficiency by sequestering water .

Conformational Dynamics

Gas-Phase Studies

Conformational analysis of 1-phenylpiperidin-4-one revealed three dominant conformers: axial (Ax), equatorial (Eq), and twist (Tw) . At 298 K, the equilibrium populations were 41.9% Ax, 36.2% Eq, and 21.9% Tw . For 1-[4-(1-Adamantyloxy)phenyl]piperidine, the bulky adamantyl group likely favors axial conformers to minimize steric clashes with the piperidine ring. Density functional theory (DFT) calculations predict a similar equatorial-to-axial shift observed in 1-CN-piperidin-4-one .

Solvent Effects

Polar solvents may stabilize equatorial conformers through dipole interactions, whereas nonpolar environments favor axial orientations. This solvent-dependent behavior has implications for crystallization and reactivity in synthetic applications .

Applications and Industrial Relevance

Pharmaceutical Intermediates

1-[4-(1-Adamantyloxy)phenyl]piperidine serves as a precursor in synthesizing bioactive molecules. Adamantyl derivatives are prevalent in antiviral and neuroprotective agents, leveraging their lipid solubility to enhance blood-brain barrier penetration .

Material Science

The diamondoid adamantyl group imparts thermal stability and rigidity, making this compound a candidate for high-performance polymers or coatings .

Recent Advances and Future Directions

Catalytic Innovations

Recent efforts focus on enantioselective synthesis using chiral iron complexes, aiming to access optically pure piperidine derivatives for drug development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator